molecular formula C31H38N2O2 B11567103 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11567103
M. Wt: 470.6 g/mol
InChI Key: VWTIKIJTPSJVHF-VEWQFJOQSA-N
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Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a hydrazide moiety

Preparation Methods

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the biphenyl and phenoxyacetohydrazide intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C31H38N2O2

Molecular Weight

470.6 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)propylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C31H38N2O2/c1-7-28(25-15-13-24(14-16-25)23-11-9-8-10-12-23)32-33-29(34)21-35-27-19-17-26(18-20-27)31(5,6)22-30(2,3)4/h8-20H,7,21-22H2,1-6H3,(H,33,34)/b32-28+

InChI Key

VWTIKIJTPSJVHF-VEWQFJOQSA-N

Isomeric SMILES

CC/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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